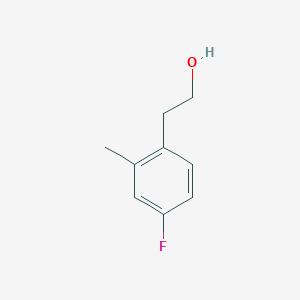

4-Fluoro-2-methylphenethyl alcohol

Description

The Role of Fluorine in Modulating Chemical Reactivity and Biological Interactions within Aryl Alcohol Scaffolds

Fluorine, the most electronegative element, holds a unique and powerful position in medicinal chemistry and materials science. nih.govtandfonline.com Its incorporation into organic molecules, particularly aryl scaffolds, can lead to profound changes in their properties. When introduced into an aryl alcohol, fluorine's strong electron-withdrawing nature can significantly influence the acidity of the hydroxyl group and the reactivity of the aromatic ring. benthamscience.com

In the realm of drug design, the substitution of hydrogen with fluorine is a widely used strategy to enhance a molecule's pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.net The presence of fluorine can:

Improve metabolic stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug, allowing for less frequent dosing. nih.gov

Enhance binding affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, increasing the potency of a drug. tandfonline.com

Modulate lipophilicity: The introduction of fluorine can alter a molecule's solubility in fats and lipids, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. benthamscience.com

Influence conformation: The small size of the fluorine atom allows it to replace hydrogen without significant steric hindrance, yet its electronic properties can influence the preferred three-dimensional shape of a molecule, which is crucial for its interaction with biological targets. nih.gov

The use of the ¹⁸F isotope is also a cornerstone of Positron Emission Tomography (PET) imaging, a non-invasive diagnostic technique that allows for the visualization and quantification of physiological processes at the molecular level. nih.gov

Overview of Phenethyl Alcohol Derivatives as Foundational Building Blocks

Phenethyl alcohol and its derivatives are highly valued as intermediates in organic synthesis. researchgate.net The parent compound, phenethyl alcohol, possesses a characteristic rose-like odor and is a key component in many perfumes and fragrances. gminsights.comjpsdi.com Beyond its olfactory appeal, it serves as a precursor for the synthesis of a wide array of other molecules, including pharmaceuticals and agrochemicals. researchgate.netdrugbank.com

The phenethyl alcohol structure provides a versatile scaffold that can be readily modified. The hydroxyl group can be esterified or etherified, and the aromatic ring can undergo various substitution reactions to introduce additional functional groups. This modularity allows chemists to fine-tune the properties of the resulting molecules for specific applications. For instance, phenethyl esters are important flavor and fragrance compounds. nih.gov

A Closer Look at 4-Fluoro-2-methylphenethyl alcohol

While specific research on this compound is not widely available in public literature, its chemical properties and potential applications can be inferred by examining its constituent parts: the phenethyl alcohol core, a fluorine atom at the 4-position, and a methyl group at the 2-position of the phenyl ring.

Inferred Physicochemical Properties

The physicochemical properties of this compound are expected to be an amalgamation of the contributions from its parent structure and its substituents.

| Property | Phenethyl Alcohol | 4-Fluorophenol | o-Cresol (2-methylphenol) | Inferred Impact on this compound |

| Molar Mass ( g/mol ) | 122.17 wikipedia.org | 112.10 sigmaaldrich.comsigmaaldrich.com | 108.14 chemeo.com | Approximately 154.18 |

| Boiling Point (°C) | 219-221 wikipedia.org | 185 sigmaaldrich.comchembk.com | 191 | Likely to be in a similar or slightly higher range than the parent compounds due to increased molar mass and polarity. |

| Melting Point (°C) | -27 wikipedia.org | 43-46 sigmaaldrich.comchembk.com | 30-31 | Likely a solid at room temperature, with a melting point influenced by the crystal packing of the substituted ring. |

| Solubility in Water | Slightly soluble (2 mL/100 mL) wikipedia.org | 50 g/L chembk.com | 2.5 g/100 mL wikipedia.org | Expected to have low to moderate water solubility. |

| Acidity (pKa) | ~16 | 9.95 | 10.28 | The fluorine atom's electron-withdrawing effect would increase the acidity of the phenolic hydroxyl, but in this phenethyl alcohol, the effect on the aliphatic hydroxyl would be less direct. |

This table presents data for related compounds to infer the properties of this compound.

The fluorine atom at the para-position is expected to exert a strong electron-withdrawing effect through induction, while the methyl group at the ortho-position will have an electron-donating effect through hyperconjugation and a steric influence. These opposing electronic effects, combined with the insulating ethyl-alcohol chain, create a unique electronic environment on the aromatic ring and influence the reactivity of the alcohol moiety.

Potential Synthetic Routes

The synthesis of this compound, while not explicitly documented, can be envisioned through established synthetic methodologies for substituted phenethyl alcohols.

One plausible approach is a Friedel-Crafts acylation of 3-fluorotoluene (B1676563) with acetyl chloride, followed by reduction of the resulting ketone. wikipedia.orgorganic-chemistry.org

Friedel-Crafts Acylation: 3-Fluorotoluene would be reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to introduce an acetyl group onto the aromatic ring. The directing effects of the fluorine and methyl groups would likely lead to a mixture of isomers, with the desired 4-fluoro-2-methylacetophenone being one of the products.

Reduction: The ketone functional group of 4-fluoro-2-methylacetophenone would then be reduced to the corresponding alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation, to yield this compound.

Alternatively, a multi-step synthesis starting from 4-fluoro-2-methylbenzaldehyde (B1304903) could be employed, involving a Wittig reaction to introduce the two-carbon side chain, followed by hydroboration-oxidation to afford the primary alcohol.

Potential Research Applications

Given its structure, this compound could be a valuable building block in several areas of chemical research:

Medicinal Chemistry: The combination of the phenethyl alcohol scaffold with a fluorine atom makes it an attractive candidate for the synthesis of novel therapeutic agents. researchgate.net The fluorine could enhance metabolic stability and binding affinity, while the methyl group could provide a point for further functionalization or influence selectivity for a particular biological target.

Agrochemicals: Many pesticides and herbicides contain fluorinated aromatic moieties. This compound could serve as a precursor for new agrochemicals with potentially improved efficacy and environmental profiles.

Materials Science: The unique electronic properties conferred by the fluoro and methyl substituents could be exploited in the design of new liquid crystals, polymers, or other advanced materials. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6,11H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYMMPCFRALPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 4 Fluoro 2 Methylphenethyl Alcohol

Oxidation Reactions of the Hydroxyl Group

The primary alcohol group in 4-Fluoro-2-methylphenethyl alcohol can be oxidized to form the corresponding aldehyde or carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

The oxidation of alcohols, such as this compound, can proceed through various mechanistic pathways. Studies on similar secondary alcohols, like 1-phenylethanol (B42297), using a Cu(I)/L-Proline-TEMPO catalyst system, have been investigated through density functional theory. mdpi.com These studies help in understanding the reaction mechanisms, which can involve different pathways with varying energy barriers. mdpi.com For the oxidation of 1-phenylethanol to acetophenone, two primary pathways, Path A and Path B, were identified with calculated energy spans of 23.6 kcal/mol and 22.8 kcal/mol, respectively, suggesting both are plausible routes. mdpi.com

Another mechanistic consideration is the oxidation mediated by trivalent copper complexes. researchgate.net In these systems, the alcoholate binds to the copper, inducing a change in the metal's oxidation state and leading to the formation of a Cu(II)-alkoxyradical adduct. researchgate.net The subsequent hydrogen abstraction from the substrate by a ligand facilitates the formation of the aldehyde and a reduced Cu(I) complex. researchgate.net The catalytic cycle is completed by the re-oxidation of the catalyst by molecular oxygen. researchgate.net

The oxidation of secondary alcohols using polymer-supported chromic acid has also been studied. researchgate.netsphinxsai.com This process is believed to occur via the formation of an ester, which then decomposes in a slow step to produce a Cr(IV) species. researchgate.netsphinxsai.com This intermediate further oxidizes another alcohol molecule, generating a free radical, which then leads to the final ketone product. researchgate.netsphinxsai.com

Polymer-supported oxidants offer advantages in organic synthesis, including ease of recovery and potential for regeneration. researchgate.netsphinxsai.com These reagents have been effectively used for the selective oxidation of alcohols to their corresponding carbonyl compounds. researchgate.netsphinxsai.comtandfonline.com For instance, chromic acid supported on an anion exchange resin like Amberlyst A-26 has been used for the selective oxidation of secondary alcohols to ketones. researchgate.netsphinxsai.com

A multipolymer reaction system has been developed for the mild and selective aerobic oxidation of primary alcohols. This system utilizes a water-soluble polymer-supported 2,2'-bipyridine (B1663995) and a TEMPO derivative as ligands for copper. nih.gov This method is noted for being environmentally friendly and allows for the selective conversion of primary alcohols to aldehydes. nih.gov Similarly, polymer-supported IBX (2-iodoxybenzoic acid) reagents have been developed to facilitate easier work-up protocols and improve recyclability in alcohol oxidations. rsc.org

| Oxidant System | Substrate Type | Product | Key Features |

| Cu(I)/L-Proline-TEMPO | Secondary Alcohols | Ketones | Mechanistic pathways investigated by DFT. mdpi.com |

| Polymer-supported Chromic Acid | Secondary Alcohols | Ketones | Involves ester formation and Cr(IV) intermediates. researchgate.netsphinxsai.com |

| Cu/Polymer-supported Bipyridine/TEMPO | Primary Alcohols | Aldehydes | Environmentally friendly aerobic oxidation. nih.gov |

| Polymer-supported IBX | Alcohols | Carbonyls | Improved recyclability and easier work-up. rsc.org |

Esterification and Transesterification Reactions

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters.

Enzymatic methods provide a green and highly selective alternative for ester synthesis. Immobilized lipases, such as Novozym 435 from Candida antarctica lipase (B570770) B, are commonly used catalysts for the esterification of phenethyl alcohol and its derivatives. nih.govnih.gov These enzymes can catalyze the reaction between the alcohol and various acyl donors, such as acetic anhydride (B1165640) and vinyl acetate (B1210297), with high conversion rates. nih.gov For the synthesis of phenethyl acetate, conversions of up to 99.12% have been achieved using acetic anhydride as the acyl donor. nih.gov

The efficiency of enzymatic esterification is influenced by several factors, including the choice of solvent, temperature, and the molar ratio of the reactants. nih.govnih.gov For instance, in the synthesis of phenethyl formate, a 1:5 molar ratio of formic acid to phenethyl alcohol at 40°C in 1,2-dichloroethane (B1671644) was found to be optimal, yielding a 95.92% conversion. nih.gov The reusability of the immobilized enzyme is a significant advantage, with studies showing high conversion rates even after multiple reuse cycles. nih.gov

| Enzyme | Acyl Donor | Product | Conversion Rate |

| Novozym 435 | Acetic Anhydride | Phenethyl Acetate | 99.12% nih.gov |

| Novozym 435 | Vinyl Acetate | Phenethyl Acetate | 98.44% nih.gov |

| Novozym 435 | Formic Acid | Phenethyl Formate | 95.92% nih.gov |

Nucleophilic Substitution Reactions at the Fluorine Atom

The fluorine atom on the aromatic ring of this compound is generally unreactive towards nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups. youtube.com However, under specific conditions, such as the presence of a strong base or a suitable catalyst, nucleophilic aromatic substitution (SNAr) can occur.

The reactivity of fluoroaromatics in SNAr reactions is influenced by the position of the fluorine atom and the nature of other substituents on the ring. nih.govresearchgate.net The presence of electron-withdrawing groups ortho or para to the fluorine atom significantly enhances its reactivity towards nucleophiles. nih.gov While direct displacement of fluoride (B91410) by hydroxide (B78521) is challenging, it can be achieved under forcing conditions or with the aid of transition metal catalysts. youtube.com For instance, aryl fluorides can undergo substitution with the assistance of silver triflate and a rhodium catalyst. youtube.com

Recent studies have explored radical-mediated strategies to activate aryl halides for nucleophilic substitution. These methods involve the generation of a phenoxyl radical, which acts as a powerful electron-withdrawing group, thereby lowering the energy barrier for nucleophilic attack. osti.gov

Cross-Coupling and Functionalization of the Aromatic Ring

The aromatic ring of this compound can be functionalized through various cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura reactions, are widely used for this purpose. nih.govnih.govharvard.edu

In these reactions, the C-F bond can be activated, or more commonly, other leaving groups such as triflates, mesylates, or tosylates can be introduced onto the aromatic ring to facilitate coupling. nih.govmit.edu The choice of catalyst, ligand, and reaction conditions is crucial for the success of these transformations. sigmaaldrich.com For example, biarylphosphine ligands have been shown to be effective in the Stille cross-coupling of aryl mesylates. mit.edu

The direct C-H bond functionalization of fluoroaromatics is another emerging area. rsc.org This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route to substituted aromatic compounds. Palladium catalysts, in combination with reagents like N-fluorobenzenesulfonimide (NFSI), have been used for the regioselective fluorination and amination of aromatic C-H bonds. rsc.org

Palladium-Catalyzed C-H Functionalization

The selective functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, allowing for the direct introduction of new functional groups without the need for pre-functionalized starting materials. In the context of phenethyl alcohol derivatives, palladium catalysis has emerged as a key strategy for achieving site-selective C-H functionalization.

Research into the meta-C-H functionalization of phenylethyl alcohol derivatives has demonstrated the efficacy of a palladium-catalyzed approach using a removable directing group. nih.gov While direct C-H activation of the native alcohol is often challenging, the use of a directing group, such as an oxime ether, facilitates the reaction. nih.gov This strategy has been successfully applied to a range of phenylethyl and benzylic alcohol derivatives, showcasing its broad substrate scope and functional group tolerance. nih.gov

A proposed catalytic cycle for the meta-C-H arylation of a phenylethyl alcohol derivative, employing a palladium/norbornene (NBE) relay catalysis, begins with the ortho-C-H activation directed by the oxime ether to form a palladacycle intermediate. nih.gov This is followed by migratory insertion of norbornene and a subsequent meta-C-H activation. Oxidative addition of an aryl iodide, followed by reductive elimination, yields the meta-arylated product and regenerates the active palladium catalyst. nih.gov

For ortho-substituted phenethyl alcohol derivatives, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) have been identified as effective solvents, enhancing the reaction yields. nih.gov The choice of ligand is also crucial, with 3-trifluoromethyl-2-pyridone being identified as an enabling ligand for this transformation. nih.gov

Based on these findings, a plausible scheme for the meta-C-H arylation of this compound can be proposed. The alcohol would first be converted to its acetone (B3395972) oxime ether derivative. This derivative would then undergo palladium-catalyzed meta-C-H arylation with an aryl iodide in the presence of a suitable ligand and solvent. Finally, cleavage of the directing group would yield the meta-arylated this compound.

Table 1: Representative Palladium-Catalyzed meta-C-H Arylation of a this compound Derivative

| Entry | Aryl Iodide | Product | Proposed Conditions |

| 1 | Iodobenzene | 2-(4-Fluoro-2-methyl-5-phenylphenyl)ethan-1-ol | Pd(OAc)₂, 3-Trifluoromethyl-2-pyridone, NBE-CO₂Me, K₂CO₃, 2,2-Difluoroethanol, 120 °C |

| 2 | 4-Iodotoluene | 2-(4-Fluoro-2-methyl-5-(p-tolyl)phenyl)ethan-1-ol | Pd(OAc)₂, 3-Trifluoromethyl-2-pyridone, NBE-CO₂Me, K₂CO₃, 2,2-Difluoroethanol, 120 °C |

| 3 | 1-Iodo-4-methoxybenzene | 2-(4-Fluoro-5-(4-methoxyphenyl)-2-methylphenyl)ethan-1-ol | Pd(OAc)₂, 3-Trifluoromethyl-2-pyridone, NBE-CO₂Me, K₂CO₃, 2,2-Difluoroethanol, 120 °C |

Note: The data in this table is illustrative and based on analogous reactions reported in the literature for similar substrates. nih.gov The directing group (acetone oxime ether) is not shown in the product column for simplicity.

Benzylic Bromination and Subsequent Coupling Reactions

The benzylic position of this compound, the carbon atom adjacent to the aromatic ring, is susceptible to radical halogenation. This transformation provides a versatile intermediate for subsequent cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Benzylic bromination is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or a chemical initiator like azobisisobutyronitrile (AIBN). chadsprep.comyoutube.commanac-inc.co.jp The reaction proceeds via a free radical chain mechanism. The key advantage of using NBS is that it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired benzylic substitution over competing electrophilic addition to the aromatic ring. chadsprep.com

The mechanism involves the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a benzylic hydrogen from the substrate to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The HBr reacts with NBS to produce Br₂, which then reacts with the benzylic radical to form the benzylic bromide product and another bromine radical, propagating the chain. chadsprep.com

For this compound, the reaction with NBS would be expected to selectively yield 1-(1-bromoethyl)-4-fluoro-2-methylbenzene, assuming the hydroxyl group is appropriately protected or the reaction conditions are controlled to avoid side reactions.

Table 2: Representative Benzylic Bromination of a Phenethyl Alcohol Derivative

| Entry | Substrate | Product | Reagents and Conditions |

| 1 | This compound (protected) | 1-(1-Bromoethyl)-4-fluoro-2-methylbenzene | NBS, AIBN, CCl₄, reflux |

Note: The data in this table is illustrative and based on general procedures for benzylic bromination. chadsprep.comyoutube.commanac-inc.co.jp The alcohol functionality would likely require protection prior to this reaction.

The resulting benzylic bromide is a valuable precursor for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, or alkynyl groups at the benzylic position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the benzylic bromide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a palladium catalyst and a base. nih.gov A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates. nih.gov

Sonogashira Coupling: This reaction couples the benzylic bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. nrochemistry.comorganic-chemistry.orgsynarchive.com This method provides a direct route to propargyl-substituted aromatic compounds.

Table 3: Representative Coupling Reactions of a Benzylic Bromide Derivative

| Entry | Coupling Partner | Product | Reaction Type | Proposed Conditions |

| 1 | Phenylboronic acid | 1-(1-Phenylethyl)-4-fluoro-2-methylbenzene | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, Toluene/Water, 80 °C |

| 2 | Phenylacetylene | 1-(1-Phenylprop-1-yn-3-yl)-4-fluoro-2-methylbenzene | Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt |

Note: The data in this table is illustrative and based on general procedures for Suzuki-Miyaura and Sonogashira couplings of benzylic bromides. nih.govnrochemistry.comorganic-chemistry.orgsynarchive.com The starting benzylic bromide is 1-(1-bromoethyl)-4-fluoro-2-methylbenzene.

Derivatives and Research Applications of 4 Fluoro 2 Methylphenethyl Alcohol and Its Analogs

Synthesis of Fluorinated Phenethyl Alcohol-Derived Guanidine (B92328) Compounds

Guanidine and its derivatives are of significant interest due to their presence in various biological systems and their applications in medicinal chemistry. The synthesis of fluorinated phenethyl alcohol-derived guanidine compounds often involves the reaction of a corresponding amine with a guanidinylating agent.

A general approach to synthesizing N-[2-(4-Fluorophenyl)-ethyl]-guanidine begins with 4-fluoroethylbenzene or a similar starting material. A common method for forming the guanidine structure is the reaction of an amine with cyanamide (B42294) or its derivatives under acidic or basic conditions. evitachem.com The reaction is typically carried out under reflux in an organic solvent like ethanol (B145695) or dimethylformamide to achieve optimal yields. evitachem.com The guanidine group's basic nitrogen atoms can be protonated under acidic conditions, and the fluorine atom can undergo nucleophilic substitution. evitachem.com

For instance, the synthesis of more complex guanidine-containing compounds, such as fluorinated triphenylphosphonium analogs, has been documented. nih.gov In one method, N-[amino(methylsulfanyl)methylidene]guanidine hydroiodide is reacted with an appropriate amine in n-butanol at elevated temperatures. nih.gov The progress of this reaction can be monitored using thin-layer chromatography (TLC). nih.gov

Table 1: Synthesis of Fluorinated Guanidine Compounds

| Starting Material | Reagent | Solvent | Conditions | Product |

|---|

Development of Fluorinated Phenethyl Esters

The enzymatic synthesis of phenethyl esters, valued for their use in food, cosmetics, and perfumery, has been explored as an environmentally friendly alternative to chemical synthesis. Novozym 435, a lipase (B570770) from Candida antarctica, has proven effective in catalyzing the esterification of phenethyl alcohol with various acyl donors. nih.gov

In a study on the synthesis of phenethyl acetate (B1210297), acetic anhydride (B1165640) and vinyl acetate were identified as optimal acyl donors. nih.gov The reaction conditions, including molar ratio, temperature, and solvent, were optimized to achieve high conversion rates. Maximum conversions of 99.12% and 98.44% were achieved with acetic anhydride and vinyl acetate, respectively. nih.gov The enzyme also demonstrated high reusability, with conversions of 97.62% and 96.52% after 20 cycles. nih.gov This methodology can be applied to the synthesis of fluorinated phenethyl esters from 4-fluoro-2-methylphenethyl alcohol.

Table 2: Enzymatic Synthesis of Phenethyl Acetate

| Acyl Donor | Conversion Rate | Reusability (after 20 cycles) |

|---|---|---|

| Acetic Anhydride | 99.12% | 97.62% |

Preparation of Advanced Phenethyl Alcohol Analogs with Modified Aromatic Rings

The modification of the aromatic ring of phenethyl alcohol analogs allows for the fine-tuning of their pharmacological profiles. Arylcyclohexylamines, a class of compounds that includes derivatives of phencyclidine (PCP), demonstrate a wide range of pharmacological activities based on the substitutions on the aryl ring. wikipedia.org These modifications can lead to compounds with activities ranging from NMDA receptor antagonism to dopamine (B1211576) reuptake inhibition and opioid receptor agonism. wikipedia.org

The synthesis of such analogs can be achieved through various methods. For example, the reaction of a Grignard reagent, such as 4-fluoro-2-methylphenylmagnesium bromide, with a suitable cyclic ketone like 1-benzyl-4-piperidone, can yield advanced phenethyl alcohol analogs. chemicalbook.com The resulting alcohol can then undergo further reactions, such as dehydration, to introduce additional structural diversity. chemicalbook.com

Utilization as Chemical Intermediates in Complex Molecule Synthesis

This compound and its analogs are valuable intermediates in the synthesis of more complex molecules, including bioactive compounds and nitrogen-containing heterocycles.

Precursors for Bioactive Molecules

Phenethyl alcohol derivatives are precursors to a wide array of bioactive molecules. For example, α-phenylethanol is a key intermediate in the synthesis of the non-steroidal anti-inflammatory drug ibuprofen. google.com The synthesis of these precursors can be achieved through methods such as the catalytic hydrogenation of styrene (B11656) oxide using a Raney nickel catalyst, which offers a more environmentally friendly alternative to the traditional Friedel-Crafts alkylation. epa.gov This hydrogenation process can yield phenethyl alcohol with high conversion rates. epa.gov

Fluorinated nucleoside analogs are another important class of bioactive molecules with antiviral properties. nih.govnih.gov The synthesis of these complex molecules often involves multiple steps, starting from commercially available materials and utilizing various reagents to introduce the desired functional groups, including fluorine. nih.gov

Building Blocks for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental scaffolds in many antiviral and other therapeutic agents. nih.govopenmedicinalchemistryjournal.com These structures can be synthesized through various green chemistry approaches, utilizing solvents like water or polyethylene (B3416737) glycol (PEG). mdpi.com

The synthesis of trifluoromethyl N,N-aminals from nitrogen-containing heterocycles has been reported using a plasma flow microreactor, offering a method that avoids the need for additives or metal catalysts. researchgate.netrsc.org This highlights the versatility of fluorinated building blocks in the construction of complex heterocyclic systems. The synthesis of these heterocycles often involves multi-component reactions, where the starting materials are combined in a one-pot synthesis to generate the final product. mdpi.com

Spectroscopic Characterization Techniques for Structural Elucidation Academic Focus

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of 4-Fluoro-2-methylphenethyl alcohol is predicted to show distinct signals corresponding to the aromatic protons, the ethyl chain protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group.

Aromatic Region (approx. 6.8-7.1 ppm): The three aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The proton at C6 (ortho to the ethyl group) is expected to be a doublet of doublets. The protons at C3 and C5 will also show complex splitting patterns.

Ethyl Group (CH₂CH₂OH): The two methylene (B1212753) groups will appear as triplets. The benzylic CH₂ group (next to the aromatic ring) is predicted around 2.8 ppm, while the CH₂ group attached to the oxygen is expected further downfield, around 3.8 ppm.

Methyl Group (-CH₃): The methyl protons attached to the aromatic ring will appear as a singlet at approximately 2.3 ppm.

Hydroxyl Proton (-OH): A broad singlet is expected for the alcohol proton; its chemical shift is variable and depends on concentration and solvent.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (3H) | 6.8 - 7.1 | Multiplet (m) |

| -CH₂-Ar | ~ 2.8 | Triplet (t) |

| -CH₂-OH | ~ 3.8 | Triplet (t) |

| Ar-CH₃ | ~ 2.3 | Singlet (s) |

| -OH | Variable | Broad Singlet (br s) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Aromatic Carbons: Six signals are expected. The carbon bearing the fluorine (C4) will show a large C-F coupling and is predicted to be around 161 ppm. The other aromatic carbons will appear between 115 and 140 ppm.

Ethyl Group Carbons: The benzylic carbon (-CH₂-Ar) is predicted around 35 ppm, and the carbon attached to the hydroxyl group (-CH₂-OH) is expected around 61 ppm.

Methyl Carbon: The methyl carbon (Ar-CH₃) signal is predicted to be around 19 ppm.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-F (C4) | ~ 161 (d, ¹JCF ≈ 245 Hz) |

| C-CH₃ (C2) | ~ 138 |

| C-CH₂ (C1) | ~ 135 |

| Aromatic CH | ~ 115 - 131 |

| -CH₂-OH | ~ 61 |

| -CH₂-Ar | ~ 35 |

| Ar-CH₃ | ~ 19 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds. Since this compound contains a single fluorine atom on the aromatic ring, the spectrum is expected to show one primary signal. Based on data for similar compounds like fluorobenzene (B45895) (-113.15 ppm), the chemical shift for the fluorine in this molecule is predicted to be in a similar region. colorado.edu The signal will likely be a multiplet due to coupling with the ortho and meta protons.

Predicted ¹⁹F NMR Data

| Fluorine Atom | Predicted Chemical Shift (δ, ppm, vs CFCl₃) |

|---|---|

| Ar-F | ~ -115 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

O-H Stretch: A strong, broad absorption band characteristic of an alcohol is expected in the region of 3200-3600 cm⁻¹.

C-H Stretches: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the ethyl and methyl groups) will be seen just below 3000 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

C-F Stretch: A strong, characteristic absorption for the aryl-fluoride bond is predicted in the 1200-1250 cm⁻¹ range.

C-O Stretch: A moderate absorption for the alcohol C-O bond is expected around 1050 cm⁻¹.

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Alcohol (O-H stretch) | 3200 - 3600 | Strong, Broad |

| Aromatic (C-H stretch) | 3000 - 3100 | Medium |

| Aliphatic (C-H stretch) | 2850 - 2960 | Medium-Strong |

| Aromatic (C=C stretch) | 1450 - 1600 | Medium-Weak |

| Aryl-Fluoride (C-F stretch) | 1200 - 1250 | Strong |

| Alcohol (C-O stretch) | ~ 1050 | Medium |

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps determine the molecular weight and formula.

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 154, corresponding to the molecular weight of C₉H₁₁FO. High-resolution mass spectrometry (HRMS) would confirm the exact mass and elemental composition.

Key Fragmentation: A prominent fragment is expected from the loss of a water molecule (M-18), resulting in a peak at m/z 136. The most significant fragmentation is benzylic cleavage, breaking the bond between the two ethyl carbons to form a stable fluoromethylbenzyl cation at m/z 109. The loss of the CH₂OH group would result in a fragment at m/z 123.

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment |

|---|---|

| 154 | [M]⁺ (Molecular Ion) |

| 136 | [M - H₂O]⁺ |

| 123 | [M - CH₂OH]⁺ |

| 109 | [FC₇H₆CH₃]⁺ (Benzylic cleavage) |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly in conjugated systems like the benzene (B151609) ring. The benzene ring is the primary chromophore in this compound. The presence of substituents (fluoro and methyl groups) will cause a slight shift in the absorption maxima compared to unsubstituted benzene. Two primary absorption bands are expected, characteristic of substituted benzenes.

Predicted UV-Visible Absorption Data

| Band | Predicted λₘₐₓ (nm) | Transition |

|---|---|---|

| Primary Band | ~ 210 | π → π* |

| Secondary Band | ~ 265 | π → π* (benzenoid) |

Computational Chemistry and Theoretical Studies on 4 Fluoro 2 Methylphenethyl Alcohol Systems

Molecular Docking Simulations with Biological Targets

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in drug discovery for identifying potential biological targets and elucidating binding mechanisms. While no specific molecular docking studies featuring 4-Fluoro-2-methylphenethyl alcohol are readily available, we can infer potential interactions based on its structural motifs.

The presence of a fluorinated aromatic ring and a hydroxyl group suggests that this compound could interact with a variety of biological targets, such as enzymes and receptors. For instance, studies on other fluorinated compounds have shown their potential to interact with targets like topoisomerases and various cancer-related proteins. nih.govnih.gov The fluorine atom can engage in favorable halogen bonding and alter the electrostatic profile of the molecule, potentially enhancing binding affinity and selectivity for specific protein pockets.

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and docking it into the binding sites of various target proteins. The binding affinity is typically estimated using scoring functions, which calculate a score representing the strength of the interaction. Lower binding energy scores generally indicate a more stable protein-ligand complex. nih.gov

Table 1: Hypothetical Molecular Docking Targets and Interactions for this compound

| Potential Biological Target | Key Interacting Residues (Hypothetical) | Potential Interactions |

| Monoamine Oxidase B (MAO-B) | Tyrosine, Cysteine, Phenylalanine | Pi-pi stacking with the aromatic ring, hydrogen bonding with the hydroxyl group. |

| Cyclooxygenase-2 (COX-2) | Arginine, Serine, Tyrosine | Hydrogen bonding via the hydroxyl group, hydrophobic interactions with the methyl group. |

| GABA-A Receptor | Tyrosine, Threonine, Phenylalanine | Hydrogen bonding at the hydroxyl group, interaction of the fluorine with specific residues. |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. nih.govunipd.it For this compound, these calculations can elucidate properties like charge distribution, molecular orbital energies, and reactivity indices.

A DFT study of this molecule would typically start with geometry optimization to find the most stable three-dimensional arrangement of its atoms. researchgate.net Subsequent calculations would yield valuable data, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. In this compound, the oxygen atom of the hydroxyl group would likely be a region of negative electrostatic potential (a nucleophilic site), while the hydrogen atom of the hydroxyl group and the aromatic protons would be regions of positive potential (electrophilic sites).

Table 2: Predicted Electronic Properties of this compound from Theoretical Calculations

| Property | Predicted Value/Characteristic | Significance |

| HOMO Energy | Relatively low | Indicates stability of the molecule. |

| LUMO Energy | Relatively high | Suggests resistance to accepting electrons. |

| HOMO-LUMO Gap | Moderate to large | Implies good kinetic stability. |

| Dipole Moment | Non-zero | Indicates a polar molecule, influencing solubility and intermolecular interactions. |

| Mulliken Atomic Charges | Negative charge on Fluorine and Oxygen; Positive charges on associated Carbons and Hydrogens | Provides insight into the intramolecular charge distribution and reactivity. |

Mechanistic Computational Analysis of Reaction Pathways

Computational chemistry can be employed to investigate the mechanisms of chemical reactions, providing detailed information about transition states and reaction energy profiles. osti.gov For the synthesis of this compound, computational analysis could be used to compare different synthetic routes and identify the most efficient one.

For example, a common route to phenethyl alcohols is the reduction of the corresponding phenylacetic acid or its ester. A computational study could model the reaction pathway of the reduction of 4-fluoro-2-methylphenylacetic acid with a reducing agent like lithium aluminum hydride. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile can be constructed. This would reveal the activation energy of the rate-determining step and provide insights into the reaction kinetics.

Furthermore, computational analysis can shed light on the regioselectivity and stereoselectivity of reactions involving this compound. For instance, in reactions where the hydroxyl group is substituted, calculations could predict whether the reaction proceeds via an SN1 or SN2 mechanism and which stereochemical outcome is favored.

Conformational Analysis and Stereochemical Prediction

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound would aim to identify its most stable conformers and the energy barriers between them.

Due to the rotatable single bonds in the ethyl alcohol side chain, this compound can exist in various conformations. Computational methods, such as potential energy surface scans, can be used to explore the conformational landscape. These calculations would likely reveal that staggered conformations around the C-C bonds are energetically favored over eclipsed conformations.

The presence of the fluorine and methyl substituents on the phenyl ring will also influence the conformational preferences. Steric hindrance and electronic interactions between the substituents and the side chain will play a role in determining the most stable conformers. Studies on similar substituted aromatic compounds have shown that such interactions can significantly impact the rotational barriers and the equilibrium populations of different conformers. rsc.org

Biological Activity and Mechanistic Investigations Non Clinical Focus

Influence of Fluorine and Methyl Substituents on Biological Recognition

The biological recognition of a molecule is fundamentally governed by its three-dimensional structure and electronic properties, which dictate how it interacts with biological targets like receptors and enzymes. In 4-Fluoro-2-methylphenethyl alcohol, the presence of both a fluorine atom and a methyl group on the phenyl ring significantly modulates the properties of the parent phenethyl alcohol molecule.

The methyl group at the ortho-position introduces steric bulk and is electron-donating. The steric hindrance can dictate the orientation of the molecule within a binding pocket, either by preventing certain conformations or by promoting a specific binding mode. Its electron-donating nature, in contrast to fluorine's electron-withdrawing effect, creates a complex electronic profile on the aromatic ring, which can be crucial for fine-tuning binding affinity and selectivity. The combination of these substituents—steric bulk at the ortho-position and a potent electron-withdrawing group at the para-position—results in a unique electronic and steric profile that determines its interaction with specific biological targets.

Enzyme Interaction and Inhibition Mechanisms

The interaction of small molecules with enzymes can range from substrate binding to reversible or irreversible inhibition. For fluorinated phenethyl alcohol derivatives, these interactions are of significant interest.

A study on a series of substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B (MAO-B) provides relevant insights. nih.gov The research aimed to determine if adding electron-withdrawing substituents, such as fluorine, to known MAO-B substrates could convert them into inactivators. nih.gov While all tested fluorine-substituted phenethylamines acted as substrates for MAO-B, several also functioned as inactivators. nih.gov This suggests that the electron-withdrawing character of fluorine can stabilize a reactive intermediate or adduct within the enzyme's active site, leading to inactivation. nih.gov Given its structure, this compound could potentially interact with enzymes like MAO or other oxidoreductases.

Furthermore, fluorinated ligands have been used as probes to study enzyme active sites. For instance, p-(trifluoromethyl)benzyl alcohol was used with horse liver alcohol dehydrogenase (LADH) to study ligand interactions in nonreactive ternary complexes. nih.gov The trifluoromethyl group served as a 19F NMR probe to examine the bound environment. nih.gov This highlights how fluorination can be a valuable tool for investigating enzyme mechanisms without necessarily implying inhibition. The presence of the hydroxyl group on this compound makes it a potential substrate for alcohol dehydrogenases, with the fluorine and methyl groups influencing its binding affinity and turnover rate. The small atomic radius of fluorine often allows fluoro analogs to be processed by enzymes, which can sometimes lead to "lethal synthesis," where an enzyme converts the analog into a product that subsequently inhibits another enzyme. researchgate.net

Receptor Binding Affinity and Selectivity Studies

The substitution pattern on the phenyl ring of phenethylamines and related compounds is a critical determinant of their binding affinity and selectivity for various receptors. Structure-activity relationship (SAR) studies on phenethylamine (B48288) derivatives for the 5-hydroxytryptamine type 2A (5-HT₂ₐ) receptor revealed that substitutions on the phenyl ring significantly impact binding. biomolther.orgnih.gov

The studies showed that adding alkyl or halogen groups at the para-position of the phenyl ring had a positive effect on binding affinity to the 5-HT₂ₐ receptor. biomolther.org This finding is directly relevant to this compound, which possesses a para-fluoro substituent. An aromatic group attached to the nitrogen atom of phenethylamine was found to increase binding affinity, especially when that aromatic group contained an oxygen-containing substituent at its ortho position, a feature that was less pronounced with a fluoride (B91410) substituent at the same position. biomolther.org

The diverse pharmacology of arylcyclohexylamines, a different chemical class, further illustrates the power of substitution in tuning receptor selectivity. wikipedia.org Depending on the substituents, these compounds can act as NMDA receptor antagonists, dopamine (B1211576) reuptake inhibitors, or potent µ-opioid receptor agonists. wikipedia.org This principle of "fine-tuning" the pharmacological profile through substitution is broadly applicable. wikipedia.org Therefore, the specific combination of a 4-fluoro and a 2-methyl group on the phenethyl alcohol scaffold would be expected to confer a distinct receptor binding profile compared to the unsubstituted parent compound or other derivatives.

| Derivative Type | Substitution Position | Effect on 5-HT₂ₐ Receptor Binding Affinity | Reference |

| Phenethylamines | para-position (Alkyl or Halogen) | Positive | biomolther.org |

| Phenethylamines | meta and para-positions (Methoxy groups) | Negative | biomolther.org |

Metabolic Transformations and Biotransformation Pathways (excluding pharmacokinetic profiles)

The metabolic fate of a xenobiotic is determined by a series of enzymatic reactions, primarily occurring in the liver. For this compound, its metabolism would likely involve pathways common to alcohols and aromatic compounds, modified by the presence of the fluorine and methyl substituents.

The methyl group can also undergo oxidation to a primary alcohol, followed by further oxidation to a carboxylic acid, although this is generally a slower process than the oxidation of the phenethyl alcohol moiety. The aromatic ring itself is susceptible to hydroxylation by cytochrome P450 (CYP) enzymes, although the positions of the existing substituents will direct where this occurs and may be sterically hindered.

Microbial Biotransformation of Phenethyl Alcohols

Microorganisms, particularly yeasts, are capable of producing phenethyl alcohol through the biotransformation of L-phenylalanine via the Ehrlich pathway. wikipedia.orgnih.gov This metabolic route is a significant source of phenethyl alcohol in fermented beverages. wikipedia.org The process involves two key enzymatic steps:

Transamination: L-phenylalanine is converted to phenylpyruvate by an aromatic amino acid transaminase (AAAT). nih.gov

Decarboxylation: Phenylpyruvate is then decarboxylated to phenylacetaldehyde (B1677652) by a decarboxylase, such as phenylpyruvate decarboxylase. nih.gov

Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol (B73330) by an alcohol dehydrogenase. nih.gov

The yeast Saccharomyces cerevisiae is commonly used for this bioconversion. wikipedia.org Studies have focused on the key enzymes in this pathway, such as phenylalanine aminotransferase (encoded by the ARO9 gene) and phenylpyruvate decarboxylase (encoded by the ARO10 gene), to improve production yields. nih.gov The efficiency of these enzymes can be inhibited by the product, β-phenylethanol, and also by ethanol (B145695), which is often present in the fermentation medium. nih.gov While this pathway is well-established for the parent compound, the biotransformation to produce a substituted derivative like this compound would depend on the ability of the microbial enzymes to accept the corresponding substituted L-phenylalanine precursor.

Structure-Activity Relationship (SAR) Studies of Fluorinated Phenethyl Alcohol Derivatives

The relationship between the chemical structure of fluorinated phenethyl alcohol derivatives and their biological activity is crucial for designing compounds with desired properties. SAR studies on related phenethylamines provide a framework for understanding how specific substitutions influence activity. nih.govbiomolther.org

| Compound Class | Substitution | Biological Target | SAR Observation | Reference |

| 2-Phenylethylamines | Fluorine substitution | MAO-B | All were substrates; several were also inactivators, suggesting electron-withdrawing character is key. | nih.gov |

| Phenethylamines | para-Alkyl or para-Halogen | 5-HT₂ₐ Receptor | Generally increased binding affinity compared to unsubstituted compound. | biomolther.org |

| Phenethylamines | ortho, meta-Methoxy | 5-HT₂ₐ Receptor | Methoxy groups at these positions exerted negative effects on affinity. | biomolther.org |

| 1-Aryl-1-ethanol | para-Fluoro | Chiral Recognition Complex | Did not change overall geometry but altered the π system's electron density. | researchgate.net |

| 1-Aryl-1-ethanol | ortho-Fluoro | Chiral Recognition Complex | The role and importance of CH⋯F intermolecular interactions become evident. | researchgate.net |

From these studies, several principles emerge:

Electron-withdrawing groups: The addition of a fluorine atom to the phenyl ring, an electron-withdrawing substituent, can transform a simple enzyme substrate into an inactivator, as seen with MAO-B. nih.gov This is likely due to the stabilization of a reaction intermediate.

Positional Isomerism: The position of the substituent is critical. For 5-HT₂ₐ receptor binding, substitution at the para-position of phenethylamines with a halogen like fluorine was shown to be beneficial for affinity. biomolther.org

Steric and Electronic Synergy: The interplay between the steric bulk of the 2-methyl group and the electronic effect of the 4-fluoro group in this compound would create a unique SAR profile. The ortho-methyl group could influence the torsional angle of the ethyl alcohol side chain, affecting how the molecule fits into a binding site, while the para-fluoro group modulates electronic interactions.

Impact on Cellular Processes (e.g., Mitochondrial Oxidative Phosphorylation Inhibition)

Fluorinated compounds and alcohols can exert significant effects on cellular processes, with mitochondria being a key target. There is substantial evidence that certain fluorinated molecules can act as mitochondrial uncouplers, disrupting the process of oxidative phosphorylation. nih.govmdpi.comresearchgate.net

Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis. This leads to an increase in oxygen consumption without a corresponding increase in ATP production, releasing the energy as heat. Perfluorinated fatty acids, such as PFOA and PFOS, have been shown to directly activate uncoupling protein 1 (UCP1) in brown-fat mitochondria, leading to increased oxygen consumption and dissipation of the mitochondrial membrane potential. nih.gov This effect was not observed in mitochondria lacking UCP1, confirming the protein's role. nih.gov

Other studies have shown that different types of fluorinated compounds can induce mitochondrial damage. Fluorinated derivatives of flavan-3-ol (B1228485) were found to increase mitochondrial superoxide (B77818) (mSOX) production and lower the mitochondrial membrane potential, ultimately leading to cell death. mdpi.comresearchgate.net This damage is linked to the accumulation of reactive oxygen species (ROS) and the disruption of mitochondrial function. mdpi.com

Alcohols themselves are known to affect cellular membranes due to their amphipathic nature, inserting into the lipid bilayer and increasing membrane fluidity. nih.gov This disruption can impact the function of membrane-bound proteins, including the components of the electron transport chain. nih.gov Given that this compound combines an alcohol moiety with a fluorinated aromatic ring, it has the potential to impact mitochondrial function through multiple mechanisms, including membrane perturbation and direct interaction with components of the oxidative phosphorylation machinery.

| Compound/Class | Cellular Process Affected | Specific Effect | Reference |

| Perfluorooctanoate (PFOA) / Perfluorooctane sulfonate (PFOS) | Mitochondrial Uncoupling | Directly activate Uncoupling Protein 1 (UCP1), increasing O₂ consumption and dissipating membrane potential. | nih.govnih.gov |

| Fluorinated Flavan-3-ol Derivatives | Mitochondrial Damage / Autophagy | Increased mitochondrial superoxide (mSOX), reduced membrane potential, induced autophagic cell death. | mdpi.comresearchgate.net |

| Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) | Mitochondrial Uncoupling | Potent protonophore that decreases mitochondrial membrane potential and increases respiration rate. | mdpi.com |

| 2-Phenylethanol (parent compound) | Membrane Integrity / Macromolecule Synthesis | Inserts into lipid bilayers, increasing fluidity; inhibits RNA, DNA, and protein synthesis in E. coli. | nih.govnih.gov |

Antioxidant Activity of Related Phenethyl Alcohol Esters

The antioxidant potential of phenethyl alcohol derivatives can be significantly influenced by chemical modifications, such as esterification. Research into the antioxidant activity of phenethyl alcohol esters has primarily focused on understanding how structural changes, particularly to the phenyl ring and the ester group, affect their ability to scavenge free radicals. These non-clinical investigations provide valuable insights into the structure-activity relationships of this class of compounds.

Studies have demonstrated that esterification of phenethyl alcohols can produce novel lipophilic derivatives with notable antioxidant properties. researchgate.net The antioxidant capacity of these esters is closely linked to the substitution pattern on the aromatic ring, especially the presence and position of hydroxyl groups. nih.govnih.gov

One study systematically synthesized a series of phenethyl trifluoroacetate (B77799) esters and evaluated their antioxidant activity using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays. nih.govdntb.gov.ua The results confirmed a direct correlation between the antioxidant capacity and the degree of hydroxylation on the phenyl ring. nih.gov Phenolic derivatives, particularly those with two hydroxyl groups (catechols), exhibited significantly higher antioxidant activity compared to those with one or no hydroxyl groups. nih.gov

For instance, in the DPPH assay, catechol-based phenethyl alcohols and their corresponding trifluoroacetate esters showed anti-radical activities at least 40 times higher than their monohydroxylated counterparts. nih.gov Interestingly, the position of the hydroxyl group on the aromatic ring was also found to be a critical factor. mdpi.com The ortho-hydroxyl derivative (2-hydroxyphenethyl alcohol) demonstrated greater antioxidant potential than the meta and para isomers in the ABTS assay. mdpi.com While phenethyl alcohol itself and its simple trifluoroacetate ester showed low antiradical activity in chemical assays, they displayed unexpectedly good antioxidant effects in cellular environments, a phenomenon that may be linked to metabolic activation. mdpi.com

Enzymatic synthesis has also been employed to produce lipophilic esters of phenolic compounds to enhance their applicability. nih.gov A study involving the synthesis of hexanoic acid esters of various aromatic alcohols found that the antioxidant properties of the resulting compounds were dependent on the structure of the alcohol precursor. nih.gov Specifically, the presence and position of a hydroxyl group on the aromatic ring were crucial, with an ester having a hydroxyl group in the ortho-position showing higher antioxidant activity than one with the hydroxyl group in the para-position. nih.gov

Caffeic acid phenethyl ester (CAPE), a natural compound found in propolis, is a well-known example of a phenethyl alcohol ester with potent antioxidant effects. nih.govmdpi.com Its strong antioxidant capacity is largely attributed to the catechol structure (3,4-dihydroxy) on the cinnamic acid portion of the molecule. mdpi.com

The research findings highlight a clear structure-activity relationship for the antioxidant properties of phenethyl alcohol esters. The number and position of phenolic hydroxyl groups are the primary determinants of radical scavenging ability, with di-hydroxylated (catechol) structures showing the most significant activity. nih.govresearchgate.net Esterification serves as a method to modify lipophilicity, which can influence activity and application, but the core antioxidant potential is rooted in the phenolic structure. researchgate.netnih.gov

Research Findings on Antioxidant Activity of Phenethyl Alcohol Esters

| Compound | Assay Method | Key Findings | Reference |

|---|---|---|---|

| Phenethyl alcohol & its trifluoroacetate ester | ABTS, DPPH | Very low antiradical activity in chemical assays, but unexpectedly good antioxidant activity in cellular assays. | mdpi.com |

| Monohydroxylated phenethyl alcohols & their trifluoroacetate esters | ABTS, DPPH | Low antioxidant capacity. The ortho-hydroxyl derivative proved to be more antioxidant than the meta and para isomers. | nih.govmdpi.com |

| Dihydroxylated (catechol) phenethyl alcohols & their trifluoroacetate esters | ABTS, DPPH | Showed good antioxidant capacity, with anti-radical activity at least 40 times higher than monohydroxylated compounds in the DPPH assay. | nih.gov |

| 2-Hydroxybenzyl hexanoate | CUPRAC | Demonstrated higher antioxidant activity compared to the para-hydroxy isomer. | nih.gov |

| 4-Hydroxybenzyl hexanoate | CUPRAC | Showed lower antioxidant activity compared to the ortho-hydroxy isomer. | nih.gov |

| Caffeic acid phenethyl ester (CAPE) | Various | Exhibits potent antioxidant effects, largely due to its catechol structure. | nih.govmdpi.com |

Q & A

Basic: What synthetic strategies are recommended for preparing 4-fluoro-2-methylphenethyl alcohol?

Answer:

The compound can be synthesized via:

- Ester Reduction: Reduce the corresponding methyl ester (e.g., 4-fluoro-2-methylphenethyl acetate) using LiAlH4 or NaBH4 in anhydrous THF or ethanol. This mirrors the reduction of methyl p-hydroxyphenylacetate to p-hydroxyphenethyl alcohol .

- Grignard Addition: React 4-fluoro-2-methylbenzyl magnesium bromide with ethylene oxide, followed by hydrolysis. This method is analogous to aryl Grignard syntheses of benzyl alcohols .

Key Considerations:

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).

- Purify via column chromatography (silica gel, gradient elution).

Table 1: Hypothetical Physical Properties (Extrapolated from Analogues)

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy:

- <sup>1</sup>H NMR: Expect aromatic protons at δ 6.8–7.2 ppm (split due to fluorine coupling), methyl groups at δ 2.3–2.6 ppm, and hydroxyl proton at δ 1.5–2.0 ppm (broad, exchangeable). Compare with 4-fluorobenzyl alcohol (δ 7.3–7.5 ppm for aromatic H) .

- <sup>19</sup>F NMR: Fluorine signal at ~-115 to -120 ppm (similar to 4-fluorobenzyl alcohol) .

- Mass Spectrometry (MS): Look for molecular ion [M+H]<sup>+</sup> at m/z 155.1 (calculated for C9H12FO<sup>+</sup>).

- HPLC: Use a C18 column (MeCN/H2O 60:40, 1 mL/min) for purity analysis .

Basic: What safety precautions are essential when handling this compound?

Answer:

Based on analogues (e.g., 4-fluoro-2-(trifluoromethyl)benzyl alcohol):

- GHS Hazards: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood.

- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap/water .

Advanced: How can conflicting NMR data for fluorinated phenethyl alcohols be resolved?

Answer: Contradictions often arise from:

- Solvent Effects: Deuterated solvents (e.g., CDCl3 vs. DMSO-d6) shift proton signals. Standardize solvent choice.

- Fluorine Coupling: Use <sup>19</sup>F-<sup>1</sup>H HMBC to confirm coupling patterns. For example, meta-fluorine coupling splits aromatic protons into doublets .

- Impurity Peaks: Run <sup>13</sup>C NMR or 2D COSY to distinguish target compound signals from byproducts (e.g., oxidation aldehydes) .

Advanced: What role does this compound play in pharmaceutical intermediate synthesis?

Answer:

- Beta-Blocker Synthesis: Analogous to tyrosol (2-(4-hydroxyphenyl)ethanol), which is used in metoprolol (cardiovascular drug) synthesis. Fluorination enhances metabolic stability .

- Chiral Resolution: Use chiral columns (e.g., Chiralpak AD-H) or enzymatic resolution to isolate enantiomers for asymmetric synthesis .

Table 2: Potential Applications in Drug Development

| Application | Mechanism | Reference Compound |

|---|---|---|

| Beta-Adrenergic Blockers | Competitive inhibition | Tyrosol |

| Anti-Inflammatory Agents | COX-2 inhibition | p-Hydroxyphenethyl alcohol |

Advanced: How to optimize reaction yields in large-scale syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.